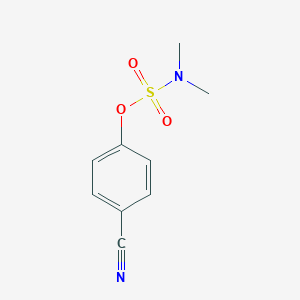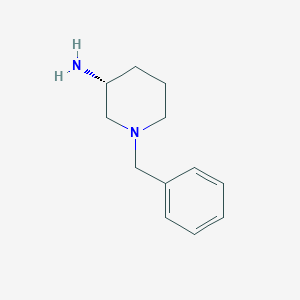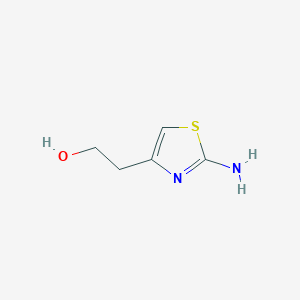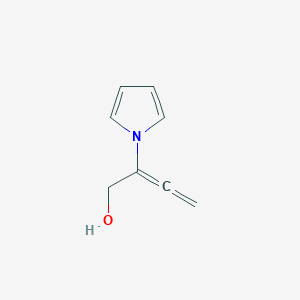
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-, also known as 2-Methyl-4-(2-methylphenylamino)quinoline-1-carboxylic acid, is a chemical compound with a molecular formula of C19H16N2O2. It is a quinoline derivative that has been extensively studied for its potential applications in scientific research.
作用機序
The exact mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress. Its anticancer properties may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression.
生化学的および生理学的効果
Studies have shown that 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- in lab experiments is its versatility. It can be used for a wide range of applications such as anti-inflammatory and anticancer studies, metal ion detection, and Alzheimer's disease research. Another advantage is its relatively low toxicity and high stability. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
合成法
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of approximately 60-70%. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
特性
CAS番号 |
171204-16-3 |
|---|---|
製品名 |
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- |
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChIキー |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
正規SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
その他のCAS番号 |
171204-16-3 |
同義語 |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
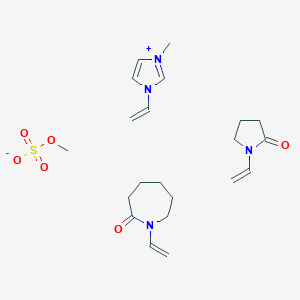

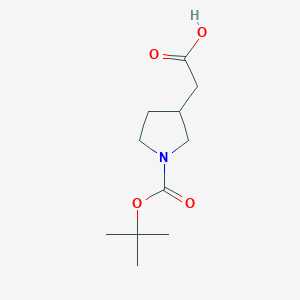
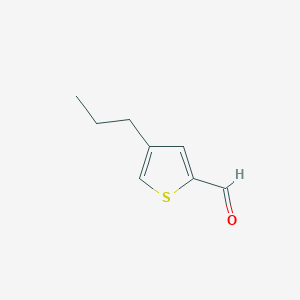
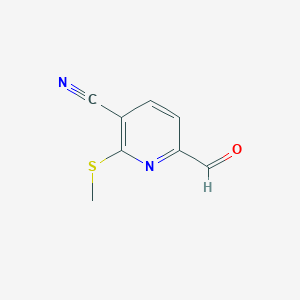
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)
